4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl-
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Overview
Description
4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to have promising results in treating various medical conditions, and its mechanism of action has been studied extensively. In
Mechanism Of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- involves its ability to inhibit certain enzymes and receptors in the body. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. It also inhibits the activity of certain receptors, such as the EGFR and HER2 receptors, which are involved in the growth of cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- have been studied extensively. It has been found to reduce inflammation and inhibit the growth of cancer cells. It also has antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One advantage of using 4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
Future Directions
There are several future directions for the study of 4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl-. One direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the study of its potential side effects and toxicity. Further studies are also needed to determine the optimal dosage and administration of this compound for maximum efficacy. Finally, the study of its potential applications in other medical conditions, such as neurodegenerative diseases, is also an area of future research.
Synthesis Methods
The synthesis of 4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- involves several steps. The starting material is 3-(4-bromophenyl)-2-imino-4-thiazolidinone, which is reacted with 2,4-pentanedione to form a pyran ring. The resulting compound is then reacted with 2,6-dimethyl-3-chlorobenzaldehyde to form the final product.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- has been studied extensively for its potential applications in the field of medicine. It has been found to have promising results in treating various medical conditions, including cancer and inflammation. Its ability to inhibit the growth of cancer cells and reduce inflammation has been demonstrated in several studies.
properties
CAS RN |
104819-42-3 |
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Product Name |
4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- |
Molecular Formula |
C22H14BrClN2O2S |
Molecular Weight |
485.8 g/mol |
IUPAC Name |
3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-6-chloro-2,7-dimethylchromen-4-one |
InChI |
InChI=1S/C22H14BrClN2O2S/c1-11-7-19-15(8-16(11)24)21(27)20(12(2)28-19)18-10-29-22-25-17(9-26(18)22)13-3-5-14(23)6-4-13/h3-10H,1-2H3 |
InChI Key |
KQGHCUAFIWHZBC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=C(O2)C)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)Br |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=C(O2)C)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)Br |
Other CAS RN |
104819-42-3 |
synonyms |
3-[3-(4-bromophenyl)-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4,7-trien-8- yl]-6-chloro-2,7-dimethyl-chromen-4-one |
Origin of Product |
United States |
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